

Introduction: Strategic Importance of 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole

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Compound of Interest

Compound Name: **1-(1-Ethoxyethyl)-1H-pyrazole**

Cat. No.: **B1420823**

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In the landscape of medicinal chemistry and pharmaceutical development, the pyrazole nucleus is a well-established pharmacophore present in a multitude of FDA-approved drugs, exhibiting a wide array of biological activities.^[1] The strategic functionalization of the pyrazole ring is paramount for modulating pharmacological properties. 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole has emerged as a highly valuable and versatile building block for this purpose.

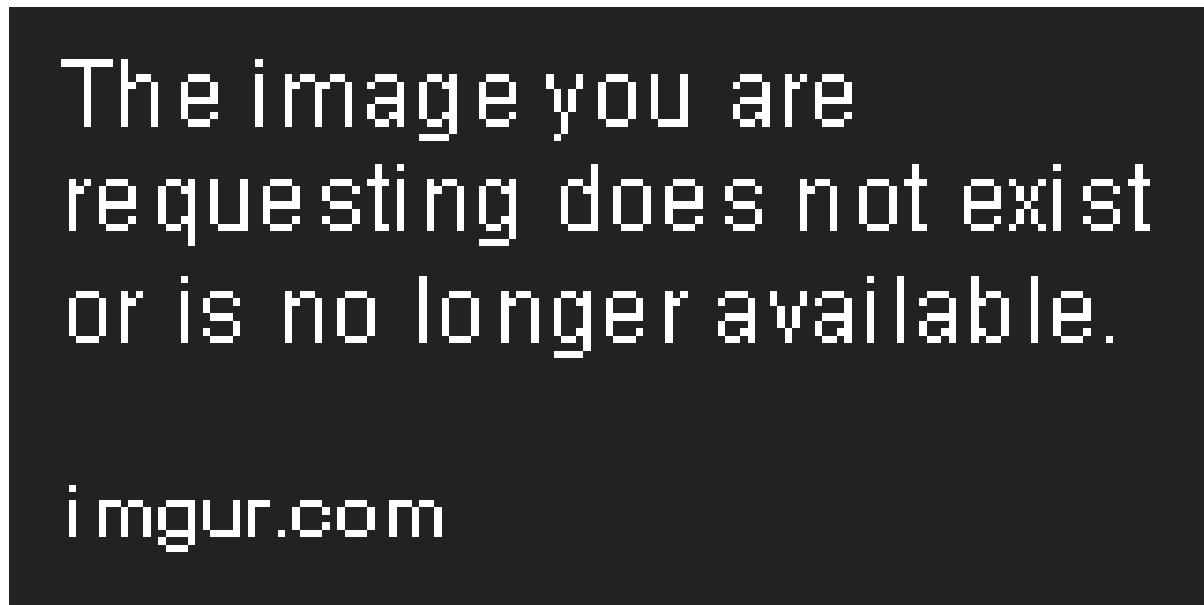
The molecule's utility is twofold. First, the iodine atom at the 4-position serves as an excellent handle for introducing molecular complexity through various metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.^[2] The carbon-iodine bond's reactivity is ideal for these transformations.^[2] Second, the 1-(1-ethoxyethyl) (EE or EtOEt) group provides a robust yet labile protection for the pyrazole's N-H proton. This is often a critical step, as the acidic N-H can interfere with organometallic reagents or act as a ligand, inhibiting catalyst activity in subsequent cross-coupling steps.^{[2][3]} The ethoxyethyl group is an acetal-type protecting group, stable to a variety of nucleophilic and basic conditions, yet easily removed under mild acidic conditions, regenerating the free N-H when desired.^{[4][5]}

This guide provides a comprehensive protocol for the synthesis of 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole from 4-iodo-1H-pyrazole, detailing the reaction mechanism, experimental procedures, safety considerations, and the rationale behind key steps, aimed at researchers and scientists in organic synthesis and drug development.

Reaction Scheme and Mechanism

The synthesis is a straightforward acid-catalyzed protection reaction where the nucleophilic nitrogen of 4-iodo-1H-pyrazole attacks the electron-rich double bond of ethyl vinyl ether.

Overall Reaction:



Mechanistic Rationale

The protection of the pyrazole N-H with ethyl vinyl ether proceeds via an acid-catalyzed electrophilic addition mechanism.

- Protonation of Ethyl Vinyl Ether: A catalytic amount of acid (e.g., HCl, TFA) protonates the ethyl vinyl ether at the terminal methylene carbon. This is the more favorable protonation site as it leads to the formation of a resonance-stabilized oxocarbenium ion. This cation is a potent electrophile.
- Nucleophilic Attack: The N-1 nitrogen of the 4-iodo-1H-pyrazole ring, acting as a nucleophile, attacks the carbocation.
- Deprotonation: A weak base (e.g., another molecule of pyrazole or the conjugate base of the acid catalyst) removes the proton from the pyrazole nitrogen, regenerating the catalyst and yielding the final N-protected product, 1-(1-ethoxyethyl)-4-iodo-1H-pyrazole.

This protection strategy is highly efficient due to the high reactivity of the oxocarbenium ion intermediate and the ease of introducing the protecting group under mild conditions.[6]

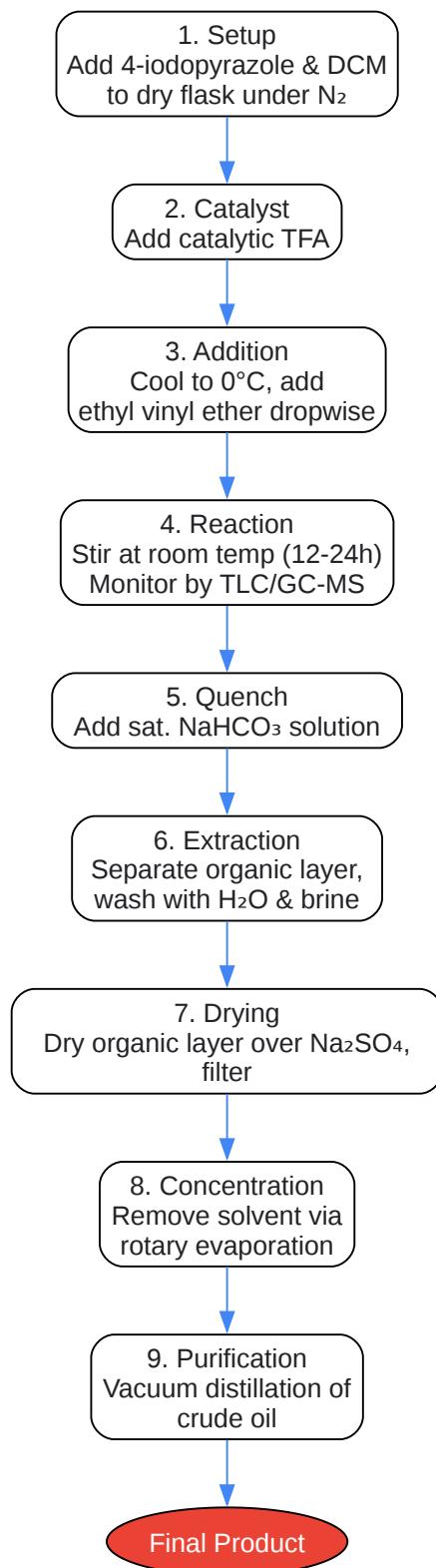


Figure 2: Experimental Workflow

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